

Structural Insights into HSD17B13 Inhibition

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Compound Focus: Hsd17B13-IN-89

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High-resolution crystal structures of HSD17B13 in complex with inhibitors reveal key aspects of its binding mode, which are critical for structure-based drug design [1].

Table 1: Key Characteristics of HSD17B13 Inhibitor Complexes

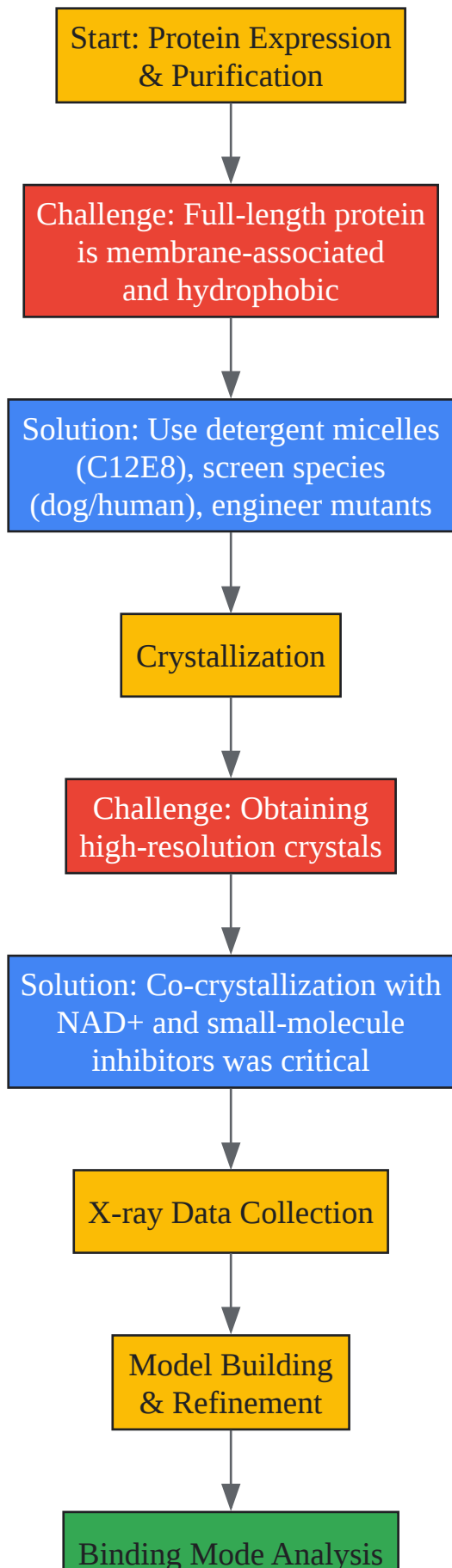
Feature	Description
Protein Data Bank (PDB) ID	8G89 (and related structures 8G84, 8G93, 8G9V) [2] [1]
Crystallized Protein	Full-length dog HSD17B13 (wild-type and mutant), and engineered human HSD17B13 [1]
Cofactor	Bound to Nicotinamide-Adenine-Dinucleotide (NAD+) in all structures [2] [1]
Key Inhibitor Interactions	Hydrogen bonds with active site residues S172, Y185, and the bound NAD+ cofactor [3]
Notable Structural Element	A substrate-specific loop (P218-T239) that undergoes conformational changes upon inhibitor binding [3]

Table 2: Comparison of Two Distinct Inhibitor Series

Characteristic	Series 1 (e.g., Compound 1)	Series 2 (Sulfonamide-based, e.g., Compound 6)
General Scaffold	Fluorophenol-containing [1]	Benzoic acid with a sulfonamide linker [3]
Key Interactions	Interacts with active site residues and NAD+ [1]	Hydrogen bonds with S172, Y185, NAD+; additional interactions with S230, T231, and E177 [3]
Additional Binding Features	Information not specified in available results	A "greasy ether tail" extends into a hydrophobic region (P260 to C-terminus), making hydrophobic contacts with I263, F266, L267 [3]
Cellular Activity	Active in cell-based assays [1]	Early leads showed low cellular permeability and activity; optimized compounds (e.g., 6) achieved good cellular potency (IC50 = 280 nM) [3]

Experimental Workflow for Structural Determination

The determination of the HSD17B13-inhibitor binding modes relied on a complex experimental process, summarized below.





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Essential Context for HSD17B13 as a Therapeutic Target

- **Biological Function:** HSD17B13 is a **liver-specific, lipid droplet (LD)-associated protein**. [4] [1] Its exact physiological function remains an active area of research, but it is an NAD⁺-dependent enzyme with reported activity on various lipids in vitro. [3]
- **Therapeutic Rationale:** Human genetic studies consistently show that **loss-of-function variants** in HSD17B13 (e.g., rs72613567) are protective against the progression of non-alcoholic steatohepatitis (NASH) to fibrosis, cirrhosis, and hepatocellular carcinoma. [4] [1] This makes pharmacological inhibition a promising therapeutic strategy.
- **Note on HSD17B13-IN-89:** While the search results provide detailed information on other inhibitor classes, they do not contain specific data on the compound "**HSD17B13-IN-89**". The binding modes described here are for structurally distinct inhibitors.

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References

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2. 8G89: HSD17B13 in complex with cofactor and inhibitor [rcsb.org]
3. Design and application of synthetic 17B-HSD13 substrates ... [nature.com]
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